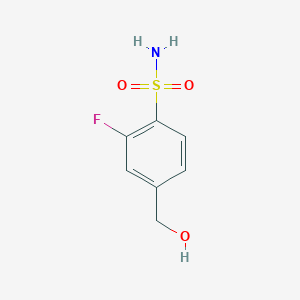

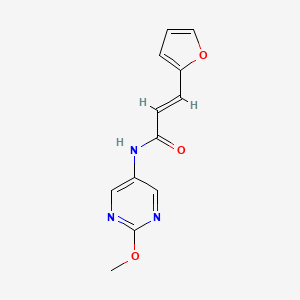

![molecular formula C25H20N4O5S B2671897 4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 413593-57-4](/img/structure/B2671897.png)

4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide is a chemical compound with a molecular weight of 461.48 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a dark yellow solid . It has a molecular weight of 461.48 . The compound should be stored at a temperature between 2°C and 8°C, in a dark place, and in a sealed, dry environment .Scientific Research Applications

H+,K+-ATPase Inhibition

A significant application of derivatives related to 4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide is in the inhibition of the H+,K+-ATPase enzyme. This enzyme plays a crucial role in gastric acid secretion. Derivatives have been studied for their potential as antisecretory agents due to their ability to inhibit this enzyme selectively at acidic pH, thereby reducing gastric acid production without affecting other physiological processes. This selective inhibition suggests their utility in developing treatments for conditions like peptic ulcers and gastroesophageal reflux disease (GERD) (Kohl et al., 1992).

Serotonin 4 Receptor Agonism

Another area of research involves investigating benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These compounds have been shown to accelerate gastric emptying and increase the frequency of defecation, indicating potential as prokinetic agents. Their selectivity for the 5-HT4 receptor suggests they could be developed as treatments for gastrointestinal disorders with reduced side effects compared to non-selective agents (Sonda et al., 2004).

Antiviral Activities

Research into benzamide-based derivatives has also uncovered compounds with notable antiviral activities, particularly against the avian influenza virus. The synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives has led to the identification of compounds that exhibit significant inhibition of the H5N1 virus. This discovery highlights the potential of these compounds in the development of antiviral drugs, offering a new avenue for treating and managing influenza outbreaks (Hebishy et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5S/c1-34-25-23(26-15-16-27-25)29-35(32,33)21-13-11-20(12-14-21)28-24(31)19-9-7-18(8-10-19)22(30)17-5-3-2-4-6-17/h2-16H,1H3,(H,26,29)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCIEVODWCKQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

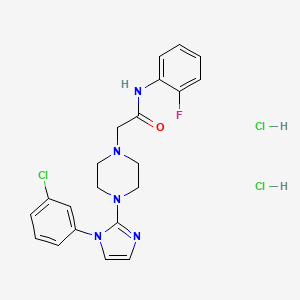

![9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2671814.png)

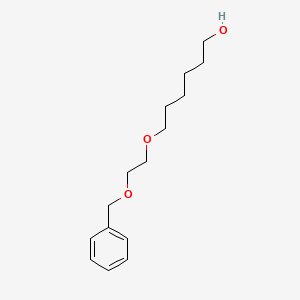

![4-methyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2671815.png)

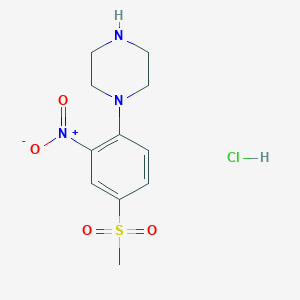

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate](/img/structure/B2671824.png)

![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2671830.png)

![9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B2671832.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2671833.png)

![6-(2-Methoxyphenyl)-2-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2671837.png)